molecular formula C13H20N2O3 B13225163 Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13225163
M. Wt: 252.31 g/mol
InChI Key: JAHIIVHRMYKPSV-UHFFFAOYSA-N
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Description

Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an oxolane ring, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-(propan-2-yl)-1H-pyrazole-4-carboxylate: Lacks the oxolane ring, which may result in different biological activities.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its reactivity and solubility.

The unique combination of the oxolane ring and the ethyl ester group in this compound distinguishes it from other similar compounds and may contribute to its specific biological activities and applications.

Biological Activity

Ethyl 3-(oxolan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight252.31 g/mol
CAS Number2059938-69-9
StructureChemical Structure

The compound features an ethyl ester group, an oxolane ring, and a pyrazole ring, contributing to its unique biological activity profile.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various physiological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has been evaluated against several cancer cell lines, showing promising cytotoxic effects:

Cell LineIC₅₀ (µM)Reference
HepG25.35
A5498.74

These values indicate that the compound exhibits significant potency against liver and lung carcinoma cell lines, comparable to established chemotherapeutic agents like cisplatin.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound's structure allows it to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives, including this compound, indicates a trend toward developing compounds with enhanced biological activity through structural modifications. For example:

  • Structural Modifications : Alterations in the pyrazole ring or substituents can significantly impact biological activity.
  • Combination Therapies : The compound may be explored in combination with other therapeutic agents to enhance efficacy against resistant cancer cell lines.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties better:

Compound NameBiological Activity
Ethyl 1-(propan-2-yl)-1H-pyrazole-4-carboxylateLower anticancer activity
Methyl ester derivativesVariability in solubility and reactivity

The presence of the oxolane ring in this compound distinguishes it from other derivatives, potentially enhancing its biological activity.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 3-(oxolan-2-yl)-1-propan-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-4-17-13(16)10-8-15(9(2)3)14-12(10)11-6-5-7-18-11/h8-9,11H,4-7H2,1-3H3

InChI Key

JAHIIVHRMYKPSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2CCCO2)C(C)C

Origin of Product

United States

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